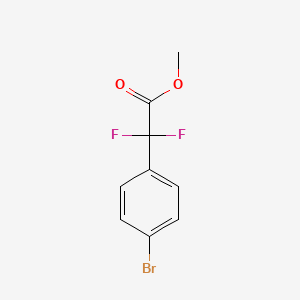

Methyl 2-(4-bromophenyl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-8(13)9(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBJVVVKPWOFIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022155-94-7 | |

| Record name | methyl 2-(4-bromophenyl)-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-2,2-difluoroacetate typically involves the esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding acids and alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H10BrF2O2

- Molecular Weight : 279.10 g/mol

- IUPAC Name : Methyl 2-(4-bromophenyl)-2,2-difluoroacetate

- CAS Number : 1022155-94-7

The compound features a bromophenyl group and two fluorine atoms on the acetyl group, which enhance its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The ester group can be converted to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) .

These reactions allow for the synthesis of more complex molecules that may possess desirable properties for further applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains .

- Anticancer Properties : Research indicates that the compound may inhibit tumor growth by interfering with cellular proliferation pathways. The unique structural features may allow it to selectively target cancer cells while sparing normal cells .

Material Science

Due to its unique electronic properties, this compound is also explored in material sciences for developing new materials and chemical intermediates. Its halogenated structure can impart interesting properties to polymers and other materials.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives containing the bromophenyl moiety against various strains, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The results indicated enhanced antibacterial activity compared to non-halogenated analogs, suggesting that the bromine substitution increases electron density and reactivity towards bacterial targets .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer potential of this compound derivatives on human cancer cell lines. The findings suggested that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells, highlighting the importance of the bromophenyl group in enhancing biological activity .

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-2,2-difluoroacetate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and difluoroacetate moieties can undergo hydrolysis and other transformations. These interactions are mediated by enzymes and other catalytic agents in biological systems.

Comparison with Similar Compounds

Substituent Variations: Halogen and Functional Group Modifications

The table below compares methyl 2-(4-bromophenyl)-2,2-difluoroacetate with analogs differing in substituents, ester groups, or halogen positions:

Electronic and Steric Effects

- Electron-Withdrawing Groups: The nitro group in methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate significantly increases electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions . In contrast, the cyano group in ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS 854778-10-2) enhances electronic polarization, impacting binding affinity in receptor-ligand interactions .

- Halogen Position : Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (CAS 135334-14-4) demonstrates how meta-substitution reduces steric hindrance compared to para-substituted analogs, altering reactivity in cross-coupling reactions .

Research Findings and Data Tables

Biological Activity

Methyl 2-(4-bromophenyl)-2,2-difluoroacetate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

- Molecular Formula : CHBrFO

- SMILES Notation : COC(=O)C(C1=CC=C(C=C1)Br)(F)F

- InChI Key : NGBJVVVKPWOFIG-UHFFFAOYSA-N

The compound features a bromophenyl group and a difluoroacetate moiety, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Electrophilic Aromatic Substitution : The bromine atom allows for electrophilic substitution reactions, enhancing the compound's reactivity with biological molecules.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active difluoroacetic acid component, which may exert biological effects.

- Enzyme Interaction : The compound can interact with specific enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Cell Line Studies : this compound has demonstrated cytotoxic effects against various human tumor cell lines. It was found to induce apoptosis in cancer cells at nanomolar concentrations while exhibiting low toxicity to normal cells .

- Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been shown to enhance its anticancer activity. For example, the introduction of different substituents on the aromatic rings significantly affects its potency against cancer cell lines .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxicity of this compound against DU145 (prostate cancer) and K562 (leukemia) cell lines. Results indicated significant cytotoxic effects with low toxicity to normal cells. |

| Study 2 | Explored the antimicrobial properties of the compound, demonstrating effective inhibition against specific bacterial strains. |

| Study 3 | Focused on the mechanism of action, revealing that the compound interacts with key enzymes involved in cancer cell proliferation and survival pathways. |

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-bromophenyl)-2,2-difluoroacetate?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, ethyl 2-bromo-2,2-difluoroacetate derivatives (e.g., CAS 667-27-6) can undergo Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acids to introduce the aromatic moiety . Alternatively, esterification of 2-(4-bromophenyl)-2,2-difluoroacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) is feasible. Reaction optimization should consider solvent polarity and temperature to minimize side products like hydrolysis or decarboxylation.

Q. How can researchers optimize purification methods for this compound?

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity ≥98% is achievable by monitoring via HPLC (C18 column, acetonitrile/water mobile phase) . For volatile byproducts, rotary evaporation under reduced pressure (40–50°C, 10–15 mmHg) is recommended. Note that the difluoro group increases polarity, requiring adjustments in solvent ratios compared to non-fluorinated analogs.

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Distinct signals for CF₂ groups appear at δ -110 to -120 ppm, confirming difluoro substitution .

- ¹H NMR : Aromatic protons (4-bromophenyl) resonate at δ 7.4–7.6 ppm (doublet), while the methyl ester group shows a singlet at δ 3.7–3.8 ppm.

- HRMS : Molecular ion [M+H]⁺ at m/z 290.98 (C₉H₈BrF₂O₂) .

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .

Advanced Research Questions

Q. How do the difluoro groups influence reactivity in cross-coupling reactions?

The electron-withdrawing CF₂ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in amidation or transesterification). However, steric hindrance from fluorine atoms may reduce efficiency in Pd-catalyzed couplings. Computational studies (DFT) suggest that the CF₂ group lowers the LUMO energy of the ester, increasing susceptibility to nucleophilic reagents but requiring careful catalyst selection (e.g., bulky ligands for Suzuki-Miyaura) .

Q. What challenges arise in catalytic hydrogenation of difluoroacetate derivatives?

Hydrogenation of difluoroacetates (e.g., to 2,2-difluoroethanol) is highly solvent-dependent. Water is optimal due to proton transfer facilitation, while chloride ions or pH shifts inhibit reactivity by poisoning Ru/ZrO₂·xH₂O catalysts . Side reactions like over-reduction (C-F bond cleavage) or ester hydrolysis necessitate strict control of H₂ pressure (1–3 atm) and temperature (80–100°C).

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations reveal transition-state geometries and charge distribution. For instance, Fukui indices predict electrophilic attack sites on the 4-bromophenyl ring, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative effects of fluorine substituents. These models guide functionalization strategies (e.g., bromine replacement via SNAr) .

Data Contradictions and Resolution

- Synthesis Yield Variability : Conflicting reports on esterification yields (40–75%) may stem from solvent purity or catalyst loading. Systematic screening (e.g., Design of Experiments) is advised .

- Byproduct Formation : Discrepancies in ¹⁹F NMR signals for impurities (e.g., monofluoro derivatives) highlight the need for rigorous drying to avoid hydrolysis .

Safety and Handling

| Parameter | Recommendation | Reference |

|---|---|---|

| Storage | -20°C, inert atmosphere (N₂/Ar) | |

| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) | |

| PPE | Gloves, goggles, fume hood |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.